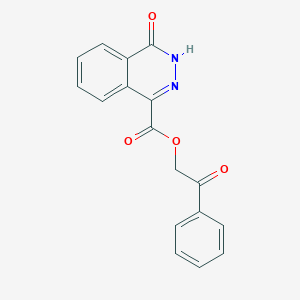![molecular formula C26H22N4O2S2 B299721 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone](/img/structure/B299721.png)
2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, in cancer research, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In antiviral research, it has been found to inhibit the activity of the viral protease, an enzyme required for viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone are dependent on the specific application and concentration used. In cancer research, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. In antiviral research, it has been found to reduce viral load and inhibit viral replication. In antimicrobial research, it has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets. However, its limitations include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
For 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone include the development of analogs with improved pharmacokinetic properties and the investigation of its potential applications in other fields, such as neurodegenerative diseases and inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone involves the reaction of 4-ethoxyaniline, 2-bromo-1,3-thiazole, and 2-mercaptoacetic acid in the presence of a base catalyst. The resulting intermediate is then reacted with 3-phenyl-4(3H)-quinazolinone to yield the final product. This method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In antiviral research, it has been shown to inhibit the replication of HIV-1 and hepatitis C virus. In antimicrobial research, it has been found to exhibit activity against both Gram-positive and Gram-negative bacteria.
Propriétés
Formule moléculaire |
C26H22N4O2S2 |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
2-[[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H22N4O2S2/c1-2-32-21-14-12-18(13-15-21)27-25-28-19(16-33-25)17-34-26-29-23-11-7-6-10-22(23)24(31)30(26)20-8-4-3-5-9-20/h3-16H,2,17H2,1H3,(H,27,28) |
Clé InChI |
VIMAHXHKWAUAAB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)



![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)




![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)
